molecular formula C15H22ClNO2S B12765778 Carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester CAS No. 165549-90-6

Carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester

Cat. No.: B12765778
CAS No.: 165549-90-6
M. Wt: 315.9 g/mol
InChI Key: LBUBMRCLAAWKGM-UHFFFAOYSA-N
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Description

Carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C15H22ClNO2S and a molecular weight of 315.85868 . This compound is known for its unique structure, which includes a carbamothioic acid moiety and a chlorinated phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester involves several steps. The synthetic route typically starts with the chlorination of a phenyl ring, followed by the introduction of a carbamothioic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Carbamothioic acid, (4-chloro-3-((1,1-dimethylethoxy)methyl)phenyl)-, O-(1-methylethyl) ester can be compared with other similar compounds, such as carbamothioic acid derivatives and chlorinated phenyl compounds. These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior .

Properties

CAS No.

165549-90-6

Molecular Formula

C15H22ClNO2S

Molecular Weight

315.9 g/mol

IUPAC Name

O-propan-2-yl N-[4-chloro-3-[(2-methylpropan-2-yl)oxymethyl]phenyl]carbamothioate

InChI

InChI=1S/C15H22ClNO2S/c1-10(2)19-14(20)17-12-6-7-13(16)11(8-12)9-18-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,20)

InChI Key

LBUBMRCLAAWKGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)COC(C)(C)C

Origin of Product

United States

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